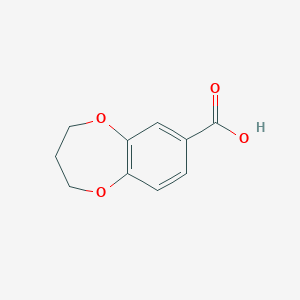

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSBVLREFSMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380032 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20825-89-2 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20825-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

CAS Number: 20825-89-2

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, including its chemical properties, and potential biological significance based on related compounds. Due to the limited publicly available data on this specific isomer, this guide synthesizes information from closely related benzodioxepine and benzodioxane derivatives to provide a broader context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound incorporating a benzene ring fused to a seven-membered dioxepine ring. The carboxylic acid moiety at the 7-position significantly influences its physicochemical properties.

| Property | Value | Source |

| CAS Number | 20825-89-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.184 g/mol | [1] |

| Appearance | Pale brown powder | [2] |

| Melting Point | 144.0-150.0 °C | [2][3] |

| Boiling Point (Predicted) | 357.9 ± 31.0 °C | [3] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.03 ± 0.20 | [3] |

Note: Some sources may list the CAS number 33632-74-5 for a similar structure, often referring to the 2- or 4-carboxylic acid isomer.[2][3][4]

Synthesis and Experimental Protocols

A representative experimental protocol for a related compound, 2,3-dihydrobenzo[5][6]dioxine-6-carboxylic acid, is provided below to illustrate the general methodology.

Example Protocol: Synthesis of a Benzodioxane Carboxylic Acid Derivative

A mixture of 3 g (16.65 mmol) of 2,3-dihydrobenzo[5][6]dioxine-6-carboxylic acid, 20 mL of methanol (494 mmol), and 2 mL of concentrated sulfuric acid (98%) was refluxed for 3-4 hours in a round-bottom flask.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was neutralized to a pH of 7–8 using a 10% aqueous sodium bicarbonate solution and allowed to cool to room temperature.[7] Precipitation was induced by adding 200 mL of ice-cold water. The resulting precipitate was filtered, washed with water, dried, and crystallized to yield the final product.[7]

Caption: A generalized workflow for the synthesis of benzodioxepine carboxylic acids.

Biological Activity and Potential Applications

Direct biological studies on this compound are scarce. However, research on the broader class of benzodioxepine and benzodioxane derivatives suggests a range of potential biological activities.

3.1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the benzodioxepine scaffold.[8] For example, a series of novel benzodioxepine amide-biphenyl derivatives were synthesized and evaluated for their antibacterial properties. One compound, in particular, emerged as a potent antimicrobial agent, with further studies suggesting its interaction with the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.[8]

3.2. Enzyme Inhibition

Derivatives of the closely related 2,3-dihydrobenzo[5][6]dioxine-6-carboxylic acid have demonstrated significant enzyme inhibition activity.[7] In one study, hydrazone derivatives of this compound exhibited potent inhibition of several enzymes, including:

-

Acetylcholinesterase: A key enzyme in the nervous system.

-

β-Glucosidase: Involved in various biological processes.

-

Peroxidase: An enzyme with a role in oxidative stress.

-

α-Amylase: A digestive enzyme.

-

Tyrosinase: Involved in melanin synthesis.

-

Lipase: An enzyme that breaks down fats.[7]

These findings suggest that the benzodioxepine carboxylic acid scaffold could be a valuable starting point for the design of novel enzyme inhibitors.

3.3. Anticancer and Antioxidant Potential

The same study on benzodioxane carboxylic acid-based hydrazones also revealed significant anticancer activity against HeLa and PC3 cancer cell lines, as well as strong antioxidant properties.[7]

3.4. Other Potential Applications

The benzodioxepine scaffold is also found in compounds investigated as phosphodiesterase inhibitors, suggesting potential applications in treating a variety of conditions.

Caption: Potential biological activities associated with the benzodioxepine scaffold.

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the observed biological activities of related compounds, several pathways could be of interest for future investigation.

For instance, the anticancer activity of related benzodioxane derivatives may involve the induction of apoptosis.[9] This could be mediated through pathways involving oxidative stress, as some arsenical-conjugated 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin system, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[9]

Caption: A hypothesized signaling pathway for the anticancer effects of some benzodioxole/benzodioxepine derivatives.

Conclusion

This compound (CAS 20825-89-2) is a chemical compound with limited currently available research data. However, the broader class of benzodioxepine and benzodioxane derivatives has shown promising biological activities, including antibacterial, enzyme inhibitory, anticancer, and antioxidant effects. This technical guide provides a foundation for researchers interested in exploring the potential of this specific isomer. Further investigation is warranted to elucidate its synthesis, biological activity, and potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 3. This compound | 33632-74-5 [amp.chemicalbook.com]

- 4. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzodioxepin Derivatives - Pharmaceutical Intermediates [myskinrecipes.com]

- 7. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]

Technical Brief: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

This document provides the core physicochemical data for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, a key organic compound relevant in various research and development applications.

Molecular Identity and Weight

The fundamental molecular characteristics of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in experimental protocols and for the characterization of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20825-89-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 194.184 g/mol | [2] |

Logical Derivation of Molecular Formula

The molecular formula, C₁₀H₁₀O₄, is derived from the compound's core structure. This logical relationship is illustrated in the diagram below, showing how the constituent chemical moieties contribute to the final molecular formula.

References

An In-depth Technical Guide to the Physical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources, outlines general experimental methodologies for property determination, and presents a logical workflow for chemical characterization.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a benzodioxepine core functionalized with a carboxylic acid group. This structure makes it a valuable building block in the synthesis of more complex molecules.

Physical Properties

The physical properties of this compound are summarized below. It is typically supplied as a pale brown powder.[3][4]

| Property | Value | Source |

| Melting Point | 144.0 - 150.0 °C[3][4] | Thermo Fisher Scientific |

| 146 - 150 °C[1] | ChemicalBook | |

| Boiling Point | 357.9 ± 31.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 3.03 ± 0.20 (Predicted) | ChemicalBook[1] |

Experimental Protocols for Property Determination

While specific experimental protocols for this exact compound are not publicly detailed, the following are standard methodologies used for determining the key physical properties of solid aromatic carboxylic acids.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.[3]

Purity Assay by Acid-Base Titration

This method quantifies the carboxylic acid content.

-

Sample Preparation: A precisely weighed sample of the compound is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide) using a calibrated burette.

-

Endpoint Detection: The endpoint of the titration is determined using a pH meter (potentiometric titration) or a colorimetric indicator (e.g., phenolphthalein).

-

Calculation: The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A solution of the carboxylic acid of known concentration is prepared in water or a water/co-solvent mixture.

-

Titration: The solution is titrated with a standardized strong base, and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation.

-

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch would also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for the aromatic protons, the protons on the dioxepine ring, and a downfield, broad singlet for the acidic proton of the carboxyl group.

-

¹³C-NMR would display distinct signals for each unique carbon atom, including a signal for the carbonyl carbon typically found in the 170-180 ppm range.

-

-

Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often show a weak molecular ion peak.[6] Common fragmentation patterns include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7][8]

Workflow for Chemical Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of a synthesized or procured carboxylic acid like the one discussed.

References

- 1. This compound | 33632-74-5 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 4. H27175.03 [thermofisher.com]

- 5. pschemicals.com [pschemicals.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide on 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: Physicochemical Properties and Biological Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, with a focus on its solubility characteristics and potential biological activities. Due to the limited availability of specific experimental data for this compound, this document presents a compilation of predicted properties, general experimental methodologies, and illustrative data to serve as a foundational resource for researchers.

Physicochemical Properties

This compound is a member of the benzodioxepine class of compounds, characterized by a benzene ring fused to a seven-membered dioxepine ring. The presence of a carboxylic acid group significantly influences its physicochemical properties, particularly its solubility.

Solubility Data

Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on the general solubility principles of carboxylic acids, a qualitative and estimated quantitative solubility profile can be proposed. The following table summarizes this illustrative data.

| Solvent | Type | Temperature (°C) | Estimated Solubility (g/L) |

| Water | Polar Protic | 25 | < 0.1 |

| Methanol | Polar Protic | 25 | 5 - 10 |

| Ethanol | Polar Protic | 25 | 2 - 5 |

| Acetone | Polar Aprotic | 25 | 10 - 20 |

| Dichloromethane | Nonpolar | 25 | < 1 |

| Diethyl Ether | Nonpolar | 25 | 1 - 2 |

| 5% aq. NaOH | Basic | 25 | > 50 |

| 5% aq. NaHCO₃ | Basic | 25 | > 20 |

Note: The data presented in this table is illustrative and based on the expected solubility behavior of aromatic carboxylic acids. Experimental validation is required for precise quantitative values.

Experimental Protocols

The following section details generalized experimental protocols for determining the solubility of a carboxylic acid like this compound.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Diethyl Ether, 5% (w/v) aqueous Sodium Hydroxide (NaOH), 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Add approximately 10 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each test tube vigorously for 30 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. For the basic solutions, the formation of a clear solution indicates the formation of a soluble salt.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measure of solubility.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Solvents of interest

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed flask.

-

Place the flasks on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the solutions to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant from each flask, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

Calculate the solubility in g/L or mol/L.

Biological Activity Screening

While the specific biological targets of this compound are not well-defined, related benzodioxepine and benzodiazepine derivatives have shown a range of biological activities, including antimicrobial and central nervous system effects. A general workflow for the initial biological screening of this compound is proposed below.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a hypothetical biological screening cascade.

Caption: Experimental workflow for solubility determination.

Caption: Hypothetical biological screening cascade.

Technical Guide: Physicochemical Characterization of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of a key physicochemical property of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: its melting point. Accurate determination of the melting point is a fundamental step in the verification of compound identity and purity, crucial for reliable downstream applications in research and drug development.

Core Data Presentation

The melting point of this compound has been reported by multiple chemical suppliers. A summary of this quantitative data is presented in the table below for straightforward comparison.

| Data Point | Value (°C) | Source |

| Melting Point Range | 144.0 - 150.0 | Thermo Fisher Scientific[1] |

| Melting Point Range | 146 - 150 | ChemicalBook[2] |

Experimental Protocols

The determination of a melting point is a standard and critical laboratory procedure for assessing the purity of a crystalline solid.[3] The following is a detailed methodology for the determination of the melting point of this compound, based on the widely used capillary method.[3][4]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

This compound (dry, powdered sample)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder.[3][5] If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

-

Take a capillary tube and press the open end into the powdered sample, forcing a small amount of the compound into the tube.

-

To pack the sample into the sealed end of the capillary tube, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube.[6] The packed sample should be approximately 1-3 mm in height.[6]

-

-

Loading the Apparatus:

-

Carefully insert the capillary tube containing the sample into the sample holder of the melting point apparatus.[3]

-

-

Melting Point Determination:

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, a preliminary rapid heating can be performed to quickly identify an approximate range.

-

Accurate Determination:

-

Set the starting temperature of the apparatus to at least 20°C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[3] A slow heating rate is crucial for an accurate measurement.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue to observe and record the temperature at which the last crystal of the solid melts into a liquid (the completion of melting).

-

The two recorded temperatures constitute the melting point range.

-

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing any subsequent measurements.

-

Always use a fresh sample in a new capillary tube for each determination to ensure accuracy.[3]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound, highlighting the position of melting point analysis in the overall process.

Caption: Workflow for Chemical Compound Synthesis and Characterization.

References

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

IUPAC Name: 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS Number: 20825-89-2 Chemical Formula: C₁₀H₁₀O₄

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and a discussion of the potential, though currently undocumented, biological significance of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a benzodioxepine core functionalized with a carboxylic acid group. The benzodioxepine moiety consists of a benzene ring fused to a seven-membered dioxepine ring. The structural characteristics and physicochemical properties of this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 146-150 °C | [2] |

| Boiling Point (Predicted) | 357.9 ± 31.0 °C | [2] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.03 ± 0.20 | [2] |

| Appearance | Pale brown powder | [3] |

Synthesis

Plausible Synthetic Pathway: Williamson Ether Synthesis

The most probable synthetic route to this compound involves the reaction of 3,4-dihydroxybenzoic acid with 1,3-dibromopropane in the presence of a base.

Caption: Plausible synthesis of the target molecule via Williamson ether synthesis.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol based on standard procedures for Williamson ether synthesis. Note: This protocol has not been experimentally validated for this specific synthesis and would require optimization.

-

Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF), add a slight excess of a base (e.g., potassium carbonate).

-

Addition of Electrophile: While stirring, add a stoichiometric equivalent of 1,3-dibromopropane to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

Biological Activity and Potential Significance

Currently, there is a notable absence of published research detailing the specific biological activities of this compound. However, the benzodioxepine scaffold is present in a variety of biologically active molecules, suggesting potential areas for future investigation.

Derivatives of the related 2,3-dihydrobenzo[b][4][5]dioxine have been explored for a range of therapeutic applications. For instance, some have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair and a target in cancer therapy.

Given the structural similarities, it is plausible that this compound and its derivatives could be explored for similar biological activities. A logical workflow for investigating the biological potential of this compound is outlined below.

Caption: A potential workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily characterizable small molecule with a plausible and straightforward synthetic route. While its biological activities have not been documented in the available scientific literature, its structural relationship to other biologically active benzodioxepine and benzodioxane derivatives suggests that it could be a valuable starting point for medicinal chemistry and drug discovery programs. Further research is warranted to elucidate its potential therapeutic applications.

References

- 1. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 33632-74-5 [amp.chemicalbook.com]

- 3. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Buy Online [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

A Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, a heterocyclic compound belonging to the benzodioxepine class. The benzodioxepine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antibacterial and receptor binding properties.[1][2] This guide consolidates key data on the compound's identification, physicochemical properties, potential synthetic routes, and the biological context of structurally related molecules.

Compound Identification

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is:

C1COC2=C(C=C(C=C2)C(=O)O)OC1[3][4]

This string uniquely defines the two-dimensional structure of the molecule, serving as a primary identifier in cheminformatics databases.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 20825-89-2 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₀O₄ | [5] |

| Molecular Weight | 194.18 g/mol | [3][5] |

| PubChem CID | 2776383 |[3] |

Physicochemical Properties

The known and predicted physicochemical properties of the compound are summarized below. These parameters are crucial for assessing its drug-likeness, solubility, and stability.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Melting Point | 146-150 °C | [7] | |

| Boiling Point | 357.9 ± 31.0 °C | Predicted | [7] |

| pKa | 3.03 ± 0.20 | Predicted | [7] |

| Density | 1.309 ± 0.06 g/cm³ | Predicted | [7] |

| Appearance | Pale brown powder | |[8] |

Synthesis and Experimental Protocols

Representative Synthetic Workflow

A logical synthetic pathway could start from 3,4-dihydroxybenzoic acid and 1,3-dibromopropane. The process involves a Williamson ether synthesis-type reaction to form the seven-membered dioxepine ring.

Caption: A plausible synthetic pathway for the target compound.

Protocol: General Procedure for Dioxepine Ring Formation

This protocol is adapted from the synthesis of related dihydrobenzo[b][3][9]dioxine structures.[10]

-

Reaction Setup: To a solution of a suitable dihydroxybenzoic acid ester (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.2 eq).

-

Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture under reflux (e.g., 100-120 °C) for 10-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Hydrolysis (if starting from ester): If an ester was used as a starting material, the final step involves hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the carboxylic acid.

Biological Activity and Screening

Direct biological activity data for this compound is limited in public literature. However, its core scaffold is present in molecules with demonstrated biological effects, suggesting potential areas for investigation. For instance, derivatives of the related benzodioxane carboxylic acid have shown potent enzyme inhibition and anticancer activity.[11] Furthermore, the broader benzodioxepine scaffold has been explored for its antimicrobial properties.[2]

Table 3: Biological Activity of Structurally Related Analogs

| Compound Class | Target/Assay | Activity (IC₅₀) | Source |

|---|---|---|---|

| Benzodioxane Hydrazone (Cpd. 5) | Acetylcholinesterase | 1.228 ± 1.63 µg/mL | [11] |

| Benzodioxane Hydrazone (Cpd. 5) | β-glucosidase | 0.37 ± 3.06 µg/mL | [11] |

| Benzodioxane Hydrazone (Cpd. 7) | Tyrosinase | 0.70 ± 2.30 µg/mL | [11] |

| Dihydrobenzo[b][3][9]dioxine (Cpd. 4) | PARP1 Inhibition | 5.8 µM |[10] |

Experimental Protocol: In Vitro Antibacterial Assay (MIC Determination)

This is a generalized protocol for assessing the antibacterial potential of a novel compound, a relevant screen for this chemical class.[2]

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

-

Controls: Include positive controls (bacteria with no compound) and negative controls (medium only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Drug Discovery Workflow

The evaluation of a novel compound like this compound would typically follow a structured screening cascade to identify and validate its biological potential.

Caption: A general workflow for drug discovery screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS RN 20825-89-2 | Fisher Scientific [fishersci.com]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound [biogen.es]

- 7. This compound | 33632-74-5 [amp.chemicalbook.com]

- 8. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 9. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 1 g | Request for Quote [thermofisher.com]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

The Benzodioxepine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodioxepine scaffold, a heterocyclic system featuring a benzene ring fused to a seven-membered dioxepine ring, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique conformational flexibility and diverse substitution patterns have given rise to a range of compounds with significant biological activities, from central nervous system modulators to fragrances. This technical guide provides a comprehensive overview of the discovery, history, and key developments in the field of benzodioxepine compounds, with a focus on their synthesis, biological activities, and mechanisms of action.

Historical Overview: A Tale of Two Scaffolds

The history of benzodioxepine compounds is not a linear progression but rather a convergence of research in different areas, primarily focused on two key isomers: the 1,4-benzodioxepine and the 1,5-benzodioxepine ring systems.

Early Synthetic Efforts and the Emergence of the Benzodioxepine Core

While the exact first synthesis of an unsubstituted benzodioxepine is not prominently documented, early work on related structures laid the foundation. A notable early report in 1959 described the synthesis of a 1,4-benzodioxepine-2,5-quinone derivative.[1] The development of synthetic routes to the dibenzo[b,e]oxepine core in the mid-20th century was a significant milestone, leading to the discovery of the tricyclic antidepressant Doxepin.

The Accidental Discovery of a Marine Fragrance: Calone 1951®

A pivotal moment in the history of benzodioxepines occurred in 1966 at Pfizer. During research aimed at developing tranquilizers, chemists J. J. Beereboom, D. P. Cameron, and C. R. Stephens synthesized 7-methyl-2H-1,5-benzodioxepin-3(4H)-one.[2][3] This compound, later commercialized as Calone 1951®, possessed an unexpected and powerful "sea-breeze" aroma with watermelon nuances.[2][4] This serendipitous discovery revolutionized the fragrance industry, creating an entirely new "aquatic" or "marine" fragrance category.[2]

Development of Benzodioxepine-Based Therapeutics

The structural similarity of certain benzodioxepine derivatives to benzodiazepines prompted investigations into their potential as central nervous system (CNS) active agents. Research has explored their efficacy as tranquilizers, anticonvulsants, and anti-inflammatory agents.[5] The most prominent therapeutic application of a related structure is Doxepin, a dibenzo[b,e]oxepine derivative, which was developed as a tricyclic antidepressant.

Synthesis of the Benzodioxepine Core and Key Derivatives

The synthesis of the benzodioxepine scaffold can be broadly categorized based on the starting materials and the cyclization strategy.

Synthesis of 1,5-Benzodioxepinones (Calone 1951® Analogs)

The commercial synthesis of Calone 1951® and its analogs typically involves a two-step process:

-

Williamson Ether Synthesis: Reaction of a catechol (e.g., 4-methylcatechol) with an appropriate dihalo reagent (e.g., methyl bromoacetate) in the presence of a base to form a diether intermediate.[6]

-

Dieckmann Condensation: An intramolecular cyclization of the resulting diester to form the seven-membered benzodioxepinone ring.[6]

An alternative route involves the reaction of a catechol with chloroacetonitrile followed by condensation and acidification.[2] Another method utilizes 1,3-dichloroacetone as a starting material.[2]

Synthesis of Dibenzo[b,e]oxepines (Doxepin)

Multiple synthetic routes to Doxepin have been developed. One common approach involves:

-

Wittig Reaction: Reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with a phosphorus ylide derived from 3-(N,N-dimethylamino)propyl halide.[3]

-

Grignard Reaction: Reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with a Grignard reagent, such as 3-(N,N-dimethylamino)propylmagnesium chloride, followed by dehydration.

Other patented methods describe multi-step sequences involving nucleophilic addition, elimination, and substitution reactions.[4][7]

Biological Activities and Therapeutic Potential

Benzodioxepine derivatives have demonstrated a wide range of biological activities, which are summarized in the table below.

| Compound Class | Biological Activity | Key Findings | Reference(s) |

| Dibenzo[b,e]oxepines (e.g., Doxepin) | Antidepressant, Anxiolytic, Sedative | Inhibition of serotonin and norepinephrine reuptake; antagonism of histamine H1, α1-adrenergic, and muscarinic receptors. | [8][9][10] |

| Benzodioxepine Analogs | Tranquilizer, CNS modulation | Some derivatives exhibit binding affinity for benzodiazepine receptors and can potentiate diazepam binding. | [5] |

| Benzodioxepine Amide-Biphenyl Derivatives | Antibacterial | Potent antimicrobial activity, with some compounds showing efficacy against Staphylococcus aureus. | |

| Various Benzodioxepine Derivatives | Anticonvulsant, Anti-inflammatory | Preclinical studies have indicated potential in these therapeutic areas. | [5] |

| Calone 1951® and Analogs | Olfactory (Marine Fragrance) | Accidental discovery led to a new class of fragrances. | [2][3] |

Experimental Protocols

General Synthesis of Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one)

This protocol is a generalized representation based on the Williamson ether synthesis and Dieckmann condensation.

Step 1: Williamson Ether Synthesis of 4-methylcatechol dimethylacetate

-

To a solution of 4-methylcatechol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Add methyl bromoacetate to the mixture.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, filter the mixture and evaporate the solvent.

-

The crude product can be purified by recrystallization.

Step 2: Dieckmann Condensation and Decarboxylation

-

Dissolve the 4-methylcatechol dimethylacetate from Step 1 in a dry, inert solvent (e.g., toluene).

-

Add a strong base, such as sodium methoxide, and heat the mixture to reflux.

-

After the cyclization is complete, cool the reaction and neutralize with acid.

-

The resulting β-keto ester is then hydrolyzed and decarboxylated by heating in an acidic aqueous solution to yield Calone 1951®.

-

The final product can be purified by distillation or chromatography.

General Synthesis of Doxepin via Wittig Reaction

This protocol outlines a general procedure for the synthesis of Doxepin.

Step 1: Preparation of the Phosphonium Salt

-

React 3-chloro-1-(N,N-dimethyl)propylamine with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.

Step 2: Wittig Reaction

-

Treat the phosphonium salt from Step 1 with a strong base (e.g., n-butyllithium) in an inert solvent (e.g., THF) to generate the phosphorus ylide.

-

Add 6,11-dihydrodibenzo[b,e]oxepin-11-one to the ylide solution.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

After the reaction is complete, quench the reaction mixture and extract the product.

-

Purify the crude Doxepin by chromatography or crystallization of its salt (e.g., hydrochloride).[3]

Step 3: Salt Formation (Doxepin Hydrochloride)

-

Dissolve the purified Doxepin free base in a suitable solvent (e.g., ethyl acetate).

-

Add a solution of hydrochloric acid in the same or a miscible solvent.

-

The Doxepin hydrochloride will precipitate and can be collected by filtration and dried.[3]

Signaling Pathways and Mechanisms of Action

The biological effects of benzodioxepine compounds are mediated through various signaling pathways, depending on their specific structures.

Doxepin: A Serotonin-Norepinephrine Reuptake Inhibitor

Doxepin's primary mechanism of action as an antidepressant is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8][9][10] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Doxepin also exhibits antagonist activity at several other receptors, including histamine H1 receptors (contributing to its sedative effects), α1-adrenergic receptors, and muscarinic acetylcholine receptors (contributing to some of its side effects).[8][9][11]

Caption: Mechanism of action of Doxepin.

Benzodiazepine-like Activity: Modulation of GABA-A Receptors

Certain benzodioxepine derivatives have been shown to interact with benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor.[5] The GABA-A receptor is a ligand-gated ion channel that mediates the major inhibitory neurotransmission in the central nervous system. Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, enhance the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, producing anxiolytic, sedative, and anticonvulsant effects.

Caption: Modulation of GABA-A receptor by benzodioxepine derivatives.

Conclusion

The benzodioxepine core represents a versatile and valuable scaffold in chemical and pharmaceutical research. From its serendipitous discovery leading to the creation of a new fragrance category to the targeted design of CNS-active therapeutics, the journey of benzodioxepine compounds highlights the importance of both curiosity-driven and hypothesis-driven research. The diverse synthetic methodologies and the wide range of biological activities associated with this scaffold ensure that it will remain an area of active investigation for the foreseeable future. This guide provides a foundational understanding for researchers looking to explore and innovate within this exciting class of compounds.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemcess.com [chemcess.com]

- 3. Synthesis method of doxepin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105085464A - Synthesis method of doxepin hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]

- 8. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 9. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Doxepin - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

Spectroscopic Data of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 194.18 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its chemical structure and general spectroscopic principles for aromatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.7 - 7.9 | Multiplet | 2H | Aromatic protons (H-6, H-8) |

| ~7.0 - 7.2 | Multiplet | 1H | Aromatic proton (H-9) |

| ~4.3 | Triplet | 2H | Methylene protons (-O-CH₂-) |

| ~4.2 | Triplet | 2H | Methylene protons (-O-CH₂-) |

| ~2.2 | Quintet | 2H | Methylene proton (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 185 | Carboxylic acid carbon (-COOH)[4][5][6][7][8] |

| ~150 - 160 | Aromatic carbons attached to oxygen (C-5a, C-9a) |

| ~130 - 140 | Aromatic carbon attached to the carboxylic acid (C-7) |

| ~120 - 130 | Aromatic carbons (C-6, C-8) |

| ~115 - 125 | Aromatic carbon (C-9) |

| ~70 - 80 | Methylene carbons (-O-CH₂-) |

| ~30 - 40 | Methylene carbon (-CH₂-) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Absorption |

| 3300 - 2500 (broad) | O-H stretch of the carboxylic acid[4][7][9][10] |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| 1710 - 1680 | C=O stretch of the carboxylic acid[4][7][9] |

| ~1600, ~1480 | Aromatic C=C stretches |

| ~1300 | C-O stretch and O-H bend |

| ~1250 | Asymmetric C-O-C stretch of the dioxepine ring |

| ~1050 | Symmetric C-O-C stretch of the dioxepine ring |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 194 | Molecular ion [M]⁺ |

| 177 | Loss of OH radical [M-OH]⁺[7][11] |

| 149 | Loss of COOH radical [M-COOH]⁺[11] |

| 121 | Subsequent loss of CO from [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[12]

-

Place the pellet in the sample holder of the spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, often coupled with a chromatographic inlet (e.g., GC-MS or LC-MS).[13]

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Ionization Method:

-

Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which can be run in either positive or negative ion mode.[14]

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500.

-

Scan Speed: Appropriate for the chromatographic peak width.

-

Ionization Mode: Positive and/or negative.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

The high-resolution mass spectrum can be used to confirm the elemental composition.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR and MS Spectroscopic Analysis.

References

- 1. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 3. H27175.03 [thermofisher.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. zefsci.com [zefsci.com]

- 14. uab.edu [uab.edu]

Theoretical and Computational Perspectives on Benzodioxepine Carboxylic Acids: A Guide for Drug Discovery and Development

An in-depth technical guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of benzodioxepine carboxylic acids. It details the synthesis, characterization, and computational analysis of this important class of compounds, with a focus on their potential as therapeutic agents.

Introduction to Benzodioxepine Carboxylic Acids

Benzodioxepine carboxylic acids are a class of organic compounds characterized by a fused benzene and dioxepine ring system with a carboxylic acid moiety. The unique structural features of the benzodioxepine scaffold have made it a subject of interest in medicinal chemistry. Enantiomerically pure derivatives of 1,4-benzodioxane-2-carboxylic acid, a related structure, are known to be key intermediates in the synthesis of therapeutically active compounds.[1] Theoretical studies, leveraging quantum chemical calculations and molecular modeling, are crucial for understanding the conformational preferences, electronic properties, and structure-activity relationships (SAR) of these molecules. This knowledge is instrumental in the rational design of novel drug candidates with enhanced efficacy and specificity.

Theoretical Methodologies in the Study of Benzodioxepine Carboxylic Acids

Computational chemistry provides powerful tools to predict and analyze the properties of molecular systems. These methods are essential for interpreting experimental results and guiding the design of new molecules.

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. Common approaches include:

-

Density Functional Theory (DFT): DFT is a popular method for its balance of accuracy and computational cost. Functionals like B3LYP and CAM-B3LYP are frequently used to predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO/LUMO energies.[2][3] The CAM-B3LYP functional, combined with a continuum solvation model like SMD and explicit water molecules, has been shown to accurately predict the pKa of carboxylic acids with a mean absolute error below 0.5 units.[3]

-

Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are based on first principles without empirical parameters.[4] They are often used for smaller systems or to benchmark DFT results.

-

Anharmonic Calculations: While the harmonic oscillator model is a simple way to describe molecular vibrations, real systems exhibit anharmonicity. Second-order perturbation theory (PT2) can be used to account for these anharmonic effects, providing a more accurate description of vibrational spectra.[5]

A general workflow for quantum chemical calculations is depicted below.

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. This is investigated using a combination of techniques:

-

NMR Spectroscopy: Vicinal coupling constants obtained from 1H NMR can provide insights into the dihedral angles and preferred conformations in solution.[6]

-

X-ray Crystallography: Provides precise information about the molecular structure in the solid state.[6] For example, crystal structures have revealed how substituents can force a carboxylic acid group to twist out of the plane of an attached phenyl ring.[7]

-

Computer Modeling: Computational methods are used to calculate the energies of different conformers, identifying low-energy (and therefore more populated) structures.[6]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time, which is particularly useful for understanding the stability of a ligand bound to a protein receptor. The process involves preparing the protein-ligand complex, solvating the system, and running the simulation to analyze metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding patterns.[1]

Data Presentation: Calculated Molecular Properties

Theoretical studies generate a wealth of quantitative data. The following tables summarize key computed properties for representative benzodioxepine carboxylic acids and related derivatives.

Table 1: Computed Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) | Reference |

|---|---|---|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | 194.18 | 1.8 | - | [8] |

| 2-Flr-3-Me-BzOH | - | - | - | 21.3 (in MeCN) |[7] |

Table 2: Electronic and Structural Properties from Computational Studies

| Compound/Derivative | Property | Value | Method | Reference |

|---|---|---|---|---|

| Benzodioxane carboxylic acid-based hydrazone (Compound 5) | Dipole Moment | 4.45 Debye | DFT | [1] |

| Benzodioxane carboxylic acid-based hydrazone (Compound 7) | Dipole Moment | 5.56 Debye | DFT | [1] |

| Benzodioxane carboxylic acid-based hydrazone (Compound 5) | HOMO-LUMO Gap | 4.35 eV | DFT | [1] |

| Benzodioxane carboxylic acid-based hydrazone (Compound 7) | HOMO-LUMO Gap | 4.25 eV | DFT | [1] |

| 2-Flr-BzOH | C2-C3-C4-O4 Dihedral Angle | -15.72° | X-ray | [7] |

| 2-Flr-3-Me-BzOH | C2-C3-C4-O4 Dihedral Angle | 39.56° | X-ray |[7] |

Experimental Protocols

The synthesis and characterization of these compounds are essential for validating theoretical predictions and for providing material for biological testing.

Synthesis of Benzodioxepine Carboxylic Acid Derivatives

A multi-step synthesis approach is often employed to prepare derivatives, such as the hydrazones, for biological evaluation.[1] The general scheme involves Fischer esterification, followed by nucleophilic substitution to form a hydrazide, and finally condensation with an aldehyde to yield the target hydrazone.[1]

Step 1: Fischer Esterification (Synthesis of Methyl Benzodioxane-6-carboxylate)

-

A mixture of 3 g (16.65 mmol) of 2,3-dihydrobenzo[1][9]dioxine-6-carboxylic acid, 20 mL of methanol, and 2 mL of concentrated sulfuric acid is refluxed for 3-4 hours.[1]

-

After completion, the mixture is cooled and neutralized to pH 7–8 with a 10% aqueous sodium bicarbonate solution.[1]

-

Precipitation is induced by adding 200 mL of ice-cold water.[1]

-

The resulting precipitate is filtered, washed with water, dried, and crystallized to yield the methyl ester product.[1]

Step 2: Hydrazide Formation (Synthesis of Benzodioxane-6-carboxylic acid hydrazide)

-

A solution of 2.5 g (12.88 mmol) of the methyl ester and 2 mL of hydrazine hydrate in 20 mL of ethanol is refluxed for approximately 3 hours.[1]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

-

After refluxing, 200 mL of ice-cold water is added to induce precipitation.[1]

-

The mixture is filtered, washed, and dried to yield the hydrazide.[1]

Step 3: Condensation (Synthesis of Hydrazone Derivatives)

-

The hydrazide is condensed with various aryl aldehydes in the presence of a catalyst (e.g., glacial acetic acid) in an organic solvent.[1]

-

The resulting hydrazone derivatives are then purified for characterization and biological assays.

Characterization

The molecular structures of synthesized compounds are confirmed using a suite of spectroscopic techniques, including:

-

UV-Visible Spectroscopy

-

Fourier Transform Infrared (FTIR) Spectroscopy

-

1H and 13C Nuclear Magnetic Resonance (NMR)

-

Electron Ionization-Mass Spectroscopy (EI-MS)[1]

Biological Activity and Molecular Modeling

Theoretical studies are pivotal in elucidating the mechanism of action and guiding the optimization of biologically active benzodioxepine carboxylic acids.

Biological Targets and SAR

Derivatives of benzodioxepine have shown a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and enzyme inhibition properties.[1][10] Structure-Activity Relationship (SAR) analysis has highlighted the critical role of specific functional groups. For instance, the presence of methoxy and sulfur-containing thiophene groups can facilitate hydrogen bonding, π-π stacking, and hydrophobic interactions within receptor active sites, thereby enhancing biological activity.[1]

Molecular Docking and Enzyme Inhibition

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. For example, benzodioxepin derivatives have been docked into the active site of the FabH enzyme, a critical component of the bacterial fatty acid biosynthesis pathway, to explore their potential as antimicrobial agents.[10] Studies on benzodioxane carboxylic acid-based hydrazones have also used docking and MD simulations to investigate their potent inhibitory effects on enzymes like acetylcholinesterase and β-glucosidase.[1]

The general process of using molecular modeling to understand enzyme inhibition is outlined below.

Conclusion

Theoretical and computational studies provide indispensable insights into the structure, properties, and biological potential of benzodioxepine carboxylic acids. By integrating quantum chemical calculations, conformational analysis, and molecular modeling with experimental synthesis and biological evaluation, researchers can accelerate the drug discovery process. The methodologies and data presented in this guide underscore the power of a synergistic approach to rationally design and optimize novel therapeutic agents based on the versatile benzodioxepine scaffold.

References

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Thermodynamic Effects on the Kinetics of C─H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Overview

The synthesis of this compound is achieved through a one-pot reaction involving the alkylation of 3,4-dihydroxybenzoic acid with 1,3-dibromopropane. This intramolecular Williamson ether synthesis proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ions of the dihydroxybenzoic acid attack the primary alkyl halide.[1][2][3]

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | 202-204 | - |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | -34 | 167 |

| This compound | C₁₀H₁₀O₄ | 194.18 | 146-150 | 357.9 (Predicted) |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

3,4-Dihydroxybenzoic acid (≥98%)

-

1,3-Dibromopropane (≥99%)

-

Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

-

N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

-

Ethyl acetate (EtOAc), ACS grade

-

Hexane, ACS grade

-

Hydrochloric acid (HCl), concentrated (37%)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (500 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

Caption: Experimental workflow for the synthesis.

Step-by-step instructions:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3,4-dihydroxybenzoic acid (1.54 g, 10 mmol), anhydrous potassium carbonate (4.14 g, 30 mmol), and 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

To this suspension, add 1,3-dibromopropane (1.12 mL, 11 mmol) dropwise.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold deionized water.

-

Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white to pale brown solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Expected Yield and Characterization

-

Yield: 70-80%

-

Appearance: White to pale brown crystalline solid

-

Melting Point: 146-150 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.7 (s, 1H, COOH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.35 (d, J = 2.0 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.20 (t, J = 5.6 Hz, 2H, O-CH₂), 4.15 (t, J = 5.6 Hz, 2H, O-CH₂), 2.10 (p, J = 5.6 Hz, 2H, CH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.0, 152.8, 147.5, 123.8, 122.9, 118.0, 117.5, 68.2, 67.9, 30.5.

-

Mass Spectrometry (ESI-MS): m/z 193.05 [M-H]⁻.

Safety Precautions

-

Conduct all steps of the synthesis in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1,3-Dibromopropane is a suspected carcinogen and lachrymator; handle with extreme care.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is corrosive and should be handled with caution.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions. |

| Loss of product during work-up | Ensure complete extraction from the aqueous phase. Be careful not to discard the organic layer. | |

| Impure Product | Incomplete reaction or side reactions | Optimize the molar ratio of reactants. Purify the product carefully by recrystallization, possibly using a different solvent system. |

| Incomplete removal of starting materials | Ensure proper acidification to precipitate the product and wash thoroughly during work-up. |

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis process.

References

- 1. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

Application Note: Analytical Methods for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a heterocyclic compound with a structure that suggests potential applications in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or other regulated uses, robust and reliable analytical methods are essential for its quantification, characterization, and quality control. This document provides an overview of potential analytical strategies and a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is well-suited for the sensitive and selective analysis of carboxylic acids in various matrices. While specific validated methods for this particular analyte are not widely published, the methodologies presented here are based on established principles for the analysis of similar carboxylic acid-containing compounds.[1][2][3][4]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below. This information is crucial for method development, particularly for selecting appropriate solvents and chromatographic conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [5][6] |

| Molecular Weight | 194.18 g/mol | [5][7] |

| Melting Point | 144-150 °C | [6][8] |

| pKa (Predicted) | 3.03 ± 0.20 | [6] |

| Appearance | Pale brown powder | [8] |

Overview of Analytical Techniques

Several analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the analytical objective, such as purity assessment, quantification in a specific matrix, or structural elucidation.

-

Titration: An aqueous acid-base titration can be used as a simple and cost-effective method for determining the purity of the bulk compound.[8]

-

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be a viable option. Derivatization, such as silylation, may be necessary to improve the volatility and chromatographic behavior of the carboxylic acid.[8]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile technique for the separation and quantification of non-volatile compounds. Given the aromatic nature of the target molecule, UV detection should provide good sensitivity. A reversed-phase C18 column is a common starting point for method development.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique, particularly suitable for quantifying low concentrations of the analyte in complex matrices such as biological fluids or environmental samples.[1][2][3][4][9]

Detailed Protocol: Quantitative Analysis by LC-MS/MS